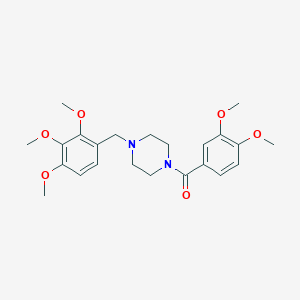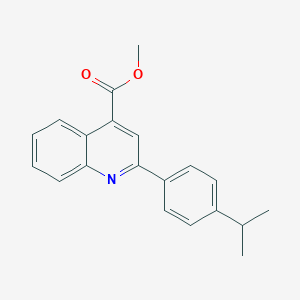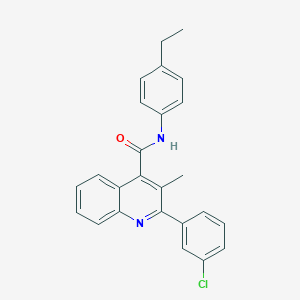METHANONE](/img/structure/B444852.png)
[4-(3-BROMOBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3-BROMOBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a 3-bromo-benzyl group and a 3,5-dimethoxy-phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-BROMOBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.
Bromination of Benzyl Group: The benzyl group is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Coupling Reactions: The brominated benzyl group is then coupled with the piperazine ring using a nucleophilic substitution reaction.
Attachment of the Dimethoxy-phenyl Group: The final step involves the attachment of the 3,5-dimethoxy-phenyl group through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the benzyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(3-BROMOBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study receptor-ligand interactions and enzyme kinetics.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of [4-(3-BROMOBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the methoxy groups play crucial roles in these interactions, influencing the binding affinity and specificity. The compound may modulate the activity of its targets by either activating or inhibiting their function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(3-Chloro-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
- [4-(3-Fluoro-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
- [4-(3-Iodo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
Uniqueness
The uniqueness of [4-(3-BROMOBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H23BrN2O3 |
|---|---|
Poids moléculaire |
419.3g/mol |
Nom IUPAC |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-18-11-16(12-19(13-18)26-2)20(24)23-8-6-22(7-9-23)14-15-4-3-5-17(21)10-15/h3-5,10-13H,6-9,14H2,1-2H3 |
Clé InChI |
SACCPERDIALFMV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444771.png)
![Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B444773.png)
![Ethyl 2-[(2,6-difluorobenzoyl)amino]-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B444775.png)
![Ethyl 4-(2-chlorophenyl)-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B444776.png)
![Ethyl 4-(4-tert-butylphenyl)-2-[(2,6-difluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B444777.png)

![2-[(1-Adamantylacetyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B444784.png)
![1-(3-FLUOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444786.png)
![2-(4-bromophenyl)-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B444787.png)
![3-{[4-(4-FLUOROPHENYL)-5-METHYL-3-(PROPOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B444788.png)
![1-(3-CHLOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444789.png)

![Methyl 2-{[(4-bromophenyl)acetyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B444791.png)
